4-{[1-(5-Bromofuran-2-carbonyl)piperidin-3-yl]methoxy}pyridine
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Overview
Description
4-{[1-(5-Bromofuran-2-carbonyl)piperidin-3-yl]methoxy}pyridine is a complex organic compound that features a brominated furan ring, a pyridinyl group, and a piperidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(5-Bromofuran-2-carbonyl)piperidin-3-yl]methoxy}pyridine typically involves multi-step organic reactions. One common route includes the bromination of furan to obtain 5-bromofuran, followed by the formation of a piperidinyl intermediate. This intermediate is then reacted with a pyridinyl derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
4-{[1-(5-Bromofuran-2-carbonyl)piperidin-3-yl]methoxy}pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while substitution reactions can introduce various functional groups into the furan ring .
Scientific Research Applications
4-{[1-(5-Bromofuran-2-carbonyl)piperidin-3-yl]methoxy}pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-{[1-(5-Bromofuran-2-carbonyl)piperidin-3-yl]methoxy}pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (5-Chlorofuran-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone
- (5-Iodofuran-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone
- (5-Methylfuran-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone
Uniqueness
4-{[1-(5-Bromofuran-2-carbonyl)piperidin-3-yl]methoxy}pyridine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and properties. This makes it distinct from its chlorinated, iodinated, and methylated analogs, offering unique opportunities for research and application.
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3/c17-15-4-3-14(22-15)16(20)19-9-1-2-12(10-19)11-21-13-5-7-18-8-6-13/h3-8,12H,1-2,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUADRZQHWPGFDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(O2)Br)COC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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